molecular formula C15H12O4 B1319778 Methyl 4-(4-formylphenoxy)benzoate CAS No. 100915-02-4

Methyl 4-(4-formylphenoxy)benzoate

Cat. No.: B1319778
CAS No.: 100915-02-4
M. Wt: 256.25 g/mol
InChI Key: SVESMWAUWYDHSK-UHFFFAOYSA-N
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Description

Methyl 4-(4-formylphenoxy)benzoate is a chemical compound with the molecular formula C16H12O4. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial studies. This compound is known for its unique structure, which includes a formyl group attached to a phenoxybenzoate moiety.

Scientific Research Applications

Methyl 4-(4-formylphenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive formyl group.

Mechanism of Action

The mechanism of action of “Methyl 4-(4-formylphenoxy)benzoate” is not specified in the search results. As a chemical compound, its mechanism of action would depend on the context of its use, such as in a chemical reaction or biological system .

Safety and Hazards

While specific safety data for “Methyl 4-(4-formylphenoxy)benzoate” is not available, general precautions for handling similar chemical compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Relevant Papers Unfortunately, specific papers related to “this compound” were not found in the search results. For more detailed information, it would be beneficial to conduct a more focused search in scientific literature databases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-formylphenoxy)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Methyl 4-(4-carboxyphenoxy)benzoate.

    Reduction: Methyl 4-(4-hydroxyphenoxy)benzoate.

    Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 4-(2-formylphenoxy)benzoate
  • Methyl 4-(4-formylphenyl)benzoate
  • Methyl 2-((4-formylphenoxy)methyl)benzoate

Comparison: Methyl 4-(4-formylphenoxy)benzoate is unique due to the position of the formyl group on the phenoxy ring, which influences its reactivity and interaction with other molecules. Compared to Methyl 4-(2-formylphenoxy)benzoate, it exhibits different chemical behavior in substitution and oxidation reactions. The presence of the formyl group in the para position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(4-formylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVESMWAUWYDHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602876
Record name Methyl 4-(4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100915-02-4
Record name Methyl 4-(4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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